3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

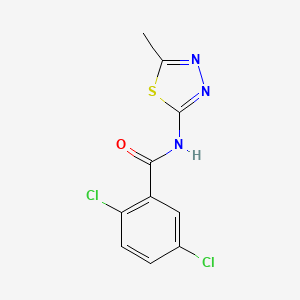

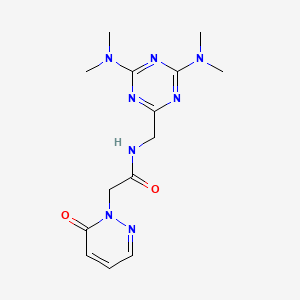

3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide, commonly known as DQBSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzofuran derivatives and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry Applications The development of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, which hold significant biological and pharmacological potential, can be templated by benzothiazines prepared via an intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester under mild conditions (Harmata & Hong, 2007). Additionally, the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a tandem radical cyclization and sulfonylation reaction highlights a novel method for constructing heterocyclic derivatives (Liu, Cong, Liu, & Sun, 2016).

Biological and Pharmacological Screening Fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole derivatives have been synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showcasing the diverse potential of such compounds in drug discovery (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). The selective synthesis of polysubstituted dihydroquinolines, through catalytic reactions of ynamides with ketimines, provides insights into creating sterically crowded quinolines with potential antipsychotic activities (Kuroda, Shindoh, Takemoto, & Takasu, 2013).

Anticancer Activities The synthesis and in vitro cytotoxic evaluation of novel hexahydroquinoline derivatives containing a benzofuran moiety have indicated promising inhibitory effects against human hepatocellular carcinoma cell lines, suggesting potential chemotherapeutic applications (El-Deen, Anwar, & Hasabelnaby, 2016). Similarly, the synthesis and cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which bear cationic side chains, have shown activity in in vivo models of cancer, highlighting the therapeutic potential of such structures (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Mecanismo De Acción

Target of Action

The compound contains a 1,2,3,4-tetrahydroquinoline moiety . Tetrahydroquinolines are a class of compounds that are often studied in medicinal chemistry due to their wide range of biological activities. They can interact with various biological targets, but without specific information about this compound, it’s hard to predict its exact target.

Propiedades

IUPAC Name |

3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O5S/c26-24(29)23-22(19-8-2-4-10-21(19)33-23)27-25(30)17-11-13-18(14-12-17)34(31,32)28-15-5-7-16-6-1-3-9-20(16)28/h1-4,6,8-14H,5,7,15H2,(H2,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHMIZKZAMHGJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2933251.png)

![5-Oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2933255.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N,2-dimethylpropanamide](/img/structure/B2933256.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2933260.png)

![4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2933262.png)

![{2-Oxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B2933263.png)

![N-[(2-bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B2933267.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-3-carboxamide](/img/structure/B2933268.png)

![[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2933270.png)